molecular formula C10H15NO2S B13576727 Tert-butyl 2-amino-5-methylthiophene-3-carboxylate CAS No. 59713-53-0

Tert-butyl 2-amino-5-methylthiophene-3-carboxylate

Cat. No.: B13576727
CAS No.: 59713-53-0
M. Wt: 213.30 g/mol
InChI Key: FHVXMCVYRAHXOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methylthiophene-3-carboxylate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Structurally, this molecule belongs to the 2-aminothiophene-3-carboxylate class, which is recognized as a privileged scaffold in medicinal chemistry . These derivatives are frequently employed as key synthetic intermediates in the construction of more complex pharmacophores, such as thienoazepines and thienopyrimidines . Furthermore, 2-amino-3-acylthiophenes are known to act as allosteric modulators of the A1 adenosine receptor, highlighting their utility in probing biological systems . Research on closely related 5-substituted 2-amino-3-methylcarboxylate thiophenes has demonstrated pronounced and tumor-selective anti-proliferative activity, with some analogs showing cytotoxic effects in the nanomolar range and a high selectivity index against specific cancer cell lines . The thiophene nucleus itself is a common feature in several approved pharmaceuticals and is often used as a bio-isosteric replacement for phenyl rings to improve metabolic stability and binding affinity . Researchers value this compound and its analogs for their versatility in drug discovery and organic synthesis.

Properties

CAS No.

59713-53-0

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 2-amino-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-6-5-7(8(11)14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3

InChI Key

FHVXMCVYRAHXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Approach

The Gewald reaction is a prominent method for synthesizing substituted thiophenes, especially 2-amino-3-acylthiophenes, which serve as precursors for the target compound.

Step Reagents & Conditions Description Yield Reference
1. Formation of Thiophene Core Carbonyl compound (e.g., cyclohexanone derivative), elemental sulfur, cyanoester (e.g., ethyl cyanoacetate), base (e.g., diethylamine), ethanol Three-component condensation to form 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene derivatives 65-79% , Scheme 1
2. N-Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., DCM) Protecting the amino group at the 2-position 79% , Compound 11c
3. Saponification & Functionalization Hydrolysis, amidation with suitable acyl chlorides, or acid anhydrides Introducing the methyl group at the 5-position via acylation Variable

Note: The methyl substitution at the 5-position can be achieved by appropriate choice of starting materials and subsequent regioselective substitution.

Cyclization and Functionalization of Precursors

  • Preparation of 2-Amino-5-methylthiophene-3-carboxylate can be achieved by cyclization of appropriate α,β-unsaturated nitriles or thiophene derivatives bearing the methyl group at the 5-position.

  • Reaction Conditions:

    • Reflux in solvents like ethanol or acetic acid.
    • Use of sulfur sources such as elemental sulfur or thiourea.
    • Catalysts like ammonium acetate or triethylamine to facilitate cyclization.

Specific Synthesis of the Target Compound

The synthesis of tert-butyl 2-amino-5-methylthiophene-3-carboxylate has been reported with the following key steps:

  • Starting Material: 2-Amino-5-methylthiophene-3-carboxylic acid derivatives or their esters.
  • Protection of amino groups: Using Boc2O in the presence of a base (triethylamine) in DCM at 0°C to room temperature.
  • Esterification: Conversion of carboxylic acids to tert-butyl esters via reaction with tert-butyl alcohol and acid catalysts (e.g., H2SO4 or DCC).
  • Final Purification: Column chromatography or recrystallization to isolate the pure tert-butyl ester.

Reaction Conditions Summary:

Reaction Step Reagents Solvent Temperature Yield Reference
Boc protection Boc2O, TEA DCM 0°C to RT ~79% , Compound 11c
Esterification tert-Butanol, acid catalyst DCM or toluene Reflux Variable

Materials and Intermediates

Intermediate Description Yield References
11c Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate 79%
11h Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate 65%
11j 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carbonitrile 70%

Reaction Data and Optimization

Parameter Observation Optimization Strategy
Solvent Ethanol, DCM, DMF Choice depends on reaction step; DCM preferred for Boc protection
Temperature 0°C to RT Lower temperatures favor selectivity during protection
Yields 65-79% for key intermediates Use of dry solvents and inert atmosphere improves yields
Purification Column chromatography Ensures high purity for subsequent reactions

Summary of the Synthesis Pathway

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-amino-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antic

Biological Activity

Tert-butyl 2-amino-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H15NO2S\text{C}_10\text{H}_{15}\text{N}\text{O}_2\text{S}

This compound features a thiophene ring, an amino group, and a tert-butyl ester, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiophene structure allows for binding with enzymes or receptors, modulating their activity. The presence of the amino group enhances its solubility and potential interactions with biological macromolecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer activities. For instance, related compounds have shown IC50 values ranging from 0.75 to 4.7 μM against various cancer cell lines, including HeLa and K562 cells. These compounds induce apoptosis through the accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism involving tubulin polymerization inhibition .

Table 1: Anticancer Activity of Related Thiophene Compounds

Compound NameIC50 (μM)Cell LineMechanism
Compound A0.75K562Tubulin polymerization inhibition
Compound B1.1HeLaApoptosis induction
Compound C4.7L1210G2/M phase arrest

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that similar thiophene derivatives can inhibit biofilm formation in uropathogenic Escherichia coli strains without affecting bacterial growth . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Table 2: Antimicrobial Activity against E. coli

Compound NameMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
Compound D20 µMSignificant reduction
Compound E15 µMModerate reduction

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively induced apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMC), highlighting its selectivity towards cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the compound's ability to disrupt biofilm formation in E. coli. The study found that modifications to the thiophene structure enhanced its efficacy against biofilm formation while maintaining low toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester distinguishes this compound from analogous methyl, ethyl, or isopropyl esters. Below is a comparative analysis of structurally related thiophene carboxylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Differences
Methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0 C₈H₉NO₂S 183.22 Methyl ester, 5-methyl Smaller ester group, higher polarity
Ethyl 2-amino-5-methylthiophene-3-carboxylate 59713-53-0 C₉H₁₁NO₂S 197.25 Ethyl ester, 5-methyl Moderate steric hindrance
Isopropyl 2-amino-5-methylthiophene-3-carboxylate 350998-01-5 C₁₀H₁₃NO₂S 211.28 Isopropyl ester, 5-methyl Increased steric bulk
Tert-butyl 2-aminothiophene-3-carboxylate 59739-05-8 C₉H₁₃NO₂S 199.27 Tert-butyl ester, no 5-methyl Less electron-rich due to missing methyl

Physicochemical Properties

  • Solubility: The tert-butyl group reduces polarity, making the compound less soluble in polar solvents (e.g., water) compared to methyl or ethyl analogs. This lipophilicity is advantageous in organic solvents like dichloromethane or toluene, facilitating reactions in non-aqueous media .
  • Stability : Tert-butyl esters are resistant to hydrolysis under basic conditions, offering stability during synthetic steps that require harsh reagents . In contrast, methyl and ethyl esters are more prone to hydrolysis, limiting their utility in prolonged reactions .
  • Reactivity: The amino group’s nucleophilicity is slightly attenuated in the tert-butyl derivative due to steric hindrance, slowing reactions like acylation or alkylation compared to less hindered analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl 2-amino-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by functionalization. For example, tert-butyl esters are introduced via nucleophilic substitution or esterification under anhydrous conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF improve reactivity .
  • Catalysts : Triethylamine (TEA) or DMAP can enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 0–60°C to balance yield and side-product formation .
    • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve the tert-butyl group (δ ~1.3 ppm for 1^1H) and carboxylate ester (δ ~165–170 ppm for 13^{13}C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 213.3 g/mol for a related analog) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for understanding reactivity .

Q. How can researchers ensure the stability of This compound during storage?

  • Methodological Answer :

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) and monitor purity via HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of This compound in nucleophilic reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : The tert-butyl group sterically hinders nucleophilic attack but stabilizes intermediates via hyperconjugation. Computational modeling (DFT) predicts reaction sites .
  • Amino group activation : The amino group enhances electrophilicity at the 2-position, enabling regioselective functionalization .
    • Data Contradiction : Conflicting reactivity reports may arise from solvent polarity differences (e.g., DMSO vs. THF), which alter transition-state stabilization .

Q. What computational methods can predict the biological targets of This compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against enzyme libraries (e.g., kinases, proteases) .
  • Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding via the amino group) using PyMOL or MOE .
    • Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Q. How can researchers resolve discrepancies in reported biological activity data for thiophene derivatives like This compound?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., Forest plots) to reconcile conflicting IC50_{50} values from literature .
  • Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. ethyl esters) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate degradation of This compound during synthetic scale-up?

  • Methodological Answer :

  • Process optimization : Use continuous-flow reactors to reduce exposure to heat/moisture .
  • Protecting groups : Introduce temporary protecting groups (e.g., Boc for amines) during critical steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of degradation .

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